3-Hydroxy-3-methyl-n-nonanoic acid
Description
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-hydroxy-3-methylnonanoic acid |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-10(2,13)8-9(11)12/h13H,3-8H2,1-2H3,(H,11,12) |
InChI Key |
UBBZVQPPGAGCNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison Based on Chain Length and Functional Groups
Table 1: Key Properties of 3-Hydroxy-3-methyl-n-nonanoic Acid and Analogues
Notes:
- *Physical state inferred from analogs like (±)-3-Hydroxynonanoic acid, which is a solid .
Key Structural Differences:
Chain Length: 3-Hydroxyoctanoic acid (C8): Shorter chain length reduces hydrophobicity compared to C9/C10 analogs, influencing solubility and metabolic pathways . (±)-3-Hydroxynonanoic acid (C9): Lacks the methyl group at C3, leading to differences in enzymatic recognition and polymer synthesis . 3-Hydroxy-3-methylpentanoic acid (C6): Shorter chain with similar branching, often used in studies on bacterial PHAs .
The absence of a methyl group in (±)-3-Hydroxynonanoic acid simplifies its catabolism, making it a common substrate for β-oxidation studies .
Key Insights:
- Biomedical Relevance: (±)-3-Hydroxynonanoic acid serves as a diagnostic marker for fatty acid oxidation disorders, while 3-hydroxyoctanoic acid is utilized in polymer biotechnology .
- Industrial Applications: The methyl branch in this compound may enhance thermal stability in PHAs compared to linear analogs, though empirical data is needed .
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 3-hydroxy-3-methyl-n-nonanoic acid in laboratory settings?
- Methodological Answer : Store the compound in a cool, dry environment (≤25°C) away from oxidizers. Use sealed containers to prevent moisture absorption or contamination. Handling should involve standard lab PPE (gloves, goggles) despite its non-hazardous classification. Avoid inhalation of dust and direct skin contact by working in a fume hood .
Q. How can researchers confirm the purity of this compound for experimental reproducibility?
- Methodological Answer : Validate purity (>98%) via chromatographic techniques (e.g., HPLC with UV detection) or spectroscopic methods (NMR for structural confirmation). Cross-reference melting point data (57–59°C) as a preliminary check. Batch-specific certificates of analysis from suppliers should be requested .
Q. What analytical techniques are suitable for quantifying 3-hydroxy-3-methyl-n-nanoic acid in biological matrices?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to enhance volatility. For in situ detection in bacterial cultures, LC-MS/MS with reverse-phase columns and negative ion mode is preferred due to its high sensitivity for hydroxylated fatty acids .
Advanced Research Questions
Q. How does this compound participate in bacterial polyhydroxyalkanoate (PHA) biosynthesis, and what experimental models are optimal for studying this process?
- Methodological Answer : The compound serves as a monomer for short-chain-length PHAs in bacterial fermentation (e.g., Pseudomonas fluorescens). Use depolymerase assays (e.g., Pseudomonas GK13 enzyme) to monitor ester bond cleavage kinetics. Optimize carbon-to-nitrogen ratios in media to enhance PHA yield, and characterize polymers via NMR for monomer incorporation analysis .
Q. What strategies resolve contradictions in reported enzymatic activity data for CYP4F11-mediated ω-oxidation of 3-hydroxy fatty acids?
- Methodological Answer : Discrepancies may arise from substrate purity or enzyme isoform variability. Standardize assays using recombinantly expressed CYP4F11 in microsomal preparations, and validate via kinetic parameters (, ). Include positive controls (e.g., lauric acid) and quantify dicarboxylic acid metabolites using stable isotope dilution .
Q. How can this compound be leveraged as a biomarker for fatty acid oxidation disorders?
- Methodological Answer : In fibroblast cultures from suspected patients, measure free 3-hydroxy fatty acid accumulation via GC-MS. Compare with control cells under standardized starvation conditions (e.g., 48-hour incubation without fetal bovine serum). Use deuterated internal standards (e.g., d-3-hydroxypalmitic acid) to correct for matrix effects .
Q. What experimental designs mitigate confounding variables when studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC-UV and identify breakdown products with high-resolution MS. For thermal stability, use thermogravimetric analysis (TGA) to determine decomposition thresholds .
Key Research Findings
- Biochemical Role : Accumulation of free 3-hydroxy fatty acids in fibroblast cultures correlates with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency, validated via GC-MS .
- Polymer Synthesis : Pseudomonas fluorescens depolymerase catalyzes enantioselective production of (R)-3-hydroxyoctanoic acid monomers, critical for PHA applications .
- Enzymatic Studies : CYP4F11 converts 3-hydroxy fatty acids to ω-hydroxylated derivatives, a rate-limiting step in dicarboxylic acid biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
